An In-depth Technical Guide to 1-Naphthaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Naphthaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Naphthaldehyde (CAS No. 66-77-3), a pivotal aromatic aldehyde in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a strong emphasis on practical, field-proven insights.
Introduction: The Versatile Naphthyl Moiety
1-Naphthaldehyde, also known as α-naphthaldehyde or 1-formylnaphthalene, is an organic compound characterized by a formyl group attached to the C1 position of a naphthalene ring.[1][2][3] This structural feature imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its applications span from the creation of novel materials like metal-organic frameworks (MOFs) to its role as a crucial building block in the pharmaceutical industry.[4][5][6][7] This guide aims to be a self-validating resource, grounding all technical discussions in established scientific principles and methodologies.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. 1-Naphthaldehyde is typically a pale yellow to yellowish-green liquid or crystalline powder with a pungent odor.[8][9] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[5][10]
Tabulated Physical and Chemical Data
For ease of reference, the key quantitative properties of 1-Naphthaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66-77-3 | |
| Molecular Formula | C₁₁H₈O | [6][10][11] |
| Molecular Weight | 156.18 g/mol | [6][9][10][12] |
| Appearance | Clear yellow to dark yellow-brown liquid | [11][13][14] |
| Melting Point | 1-2 °C | [6][12] |
| Boiling Point | 160-161 °C at 15 mmHg | [5][6][12] |
| 291 °C | [7] | |
| Density | 1.15 g/mL at 25 °C | [6][12] |
| Refractive Index (n²⁰/D) | 1.652 | [15] |
| Flash Point | > 112 °C (> 233.60 °F) | [1] |
| Autoignition Temperature | 350 °C (662.00 °F) | [1] |
| Vapor Density | >1 (vs air) | [15] |
| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [5][10][11][16] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Naphthaldehyde. While detailed spectra are best consulted from dedicated databases, a summary of key spectral features is provided below.
-
¹³C NMR: Characteristic peaks for the carbonyl carbon and the aromatic carbons of the naphthalene ring are observed.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is a key diagnostic feature.
-
UV-Vis Spectroscopy: The electronic transitions within the naphthalene ring system give rise to characteristic absorption bands in the ultraviolet-visible region.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be used to confirm the identity and structure of the compound.
Synthesis and Reactivity
The synthesis of 1-Naphthaldehyde can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired scale, purity, and available starting materials.
Common Synthetic Routes
Several methods have been reported for the preparation of 1-Naphthaldehyde, including:
-
Sommelet Reaction: This method involves the reaction of α-chloromethylnaphthalene or α-bromomethylnaphthalene with hexamethylenetetramine.[17] An improved procedure utilizes 50% acetic acid as the solvent.[17]
-
Oxidation of α-Naphthyl-carbinol: The oxidation of the corresponding alcohol can be achieved using reagents like chromic acid, N-bromosuccinimide, or N-chlorosuccinimide.[17]
-
Reduction of α-Naphthonitrile: The nitrile can be reduced to the aldehyde using reagents such as stannous chloride or diisobutylaluminum hydride.[17]
-
Formylation of Naphthalene: Direct formylation of naphthalene can be achieved using dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride.[17]
-
From 1-Bromonaphthalene: A mixture of 1-bromonaphthalene, tri-n-butylamine, and a palladium catalyst can be formylated using a mixture of carbon monoxide and hydrogen under pressure.[18]
Featured Synthesis Protocol: The Sommelet Reaction
The Sommelet reaction is a widely used method for the synthesis of aldehydes from benzylic halides. The following is a representative protocol for the synthesis of 1-Naphthaldehyde from α-chloromethylnaphthalene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-chloromethylnaphthalene in a suitable solvent such as 50% aqueous acetic acid.
-
Addition of Hexamethylenetetramine: Add an equimolar amount of hexamethylenetetramine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add an equal volume of concentrated hydrochloric acid to the cooled reaction mixture to hydrolyze the intermediate quaternary ammonium salt.
-
Workup: Extract the product with a suitable organic solvent like ether. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.[17]
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield colorless 1-Naphthaldehyde.[17]
Causality Behind Experimental Choices:
-
The use of 50% acetic acid as a solvent provides a suitable medium for both the formation of the hexaminium salt and its subsequent hydrolysis.[17]
-
The sodium carbonate wash is crucial for removing any acidic byproducts.[17]
-
Vacuum distillation is necessary for the purification of the final product due to its relatively high boiling point.[17]
Key Reactions of 1-Naphthaldehyde
The aldehyde functional group in 1-Naphthaldehyde is highly reactive and can participate in a variety of chemical transformations, making it a versatile synthetic intermediate.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, 1-Naphthaldehyde undergoes the Cannizzaro reaction in the presence of a strong base to yield 1-naphthoic acid and 1-naphthalenemethanol.[4][5][10]
-
Wittig Reaction: It reacts with phosphorus ylides to form alkenes.
-
Reductive Amination: It can be converted to various amines through reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
-
Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds to form α,β-unsaturated systems.
Applications in Research and Drug Development
The unique chemical structure of 1-Naphthaldehyde makes it a valuable precursor in several areas of scientific research and industrial applications.
Material Science: Metal-Organic Frameworks (MOFs)
1-Naphthaldehyde is utilized in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs).[4][5][6] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid and planar nature of the naphthalene core in 1-Naphthaldehyde can be exploited to construct robust and well-defined porous structures.
Pharmaceutical Synthesis and Drug Development
In the pharmaceutical industry, 1-Naphthaldehyde serves as a key intermediate in the synthesis of various organic molecules.[7] Its reactivity allows for the introduction of the naphthyl moiety into larger, more complex drug candidates. For instance, it can be a building block in the synthesis of analogs of existing drugs, such as sunitinib, potentially leading to compounds with enhanced efficacy or altered pharmacological profiles.[7]
Illustrative Synthetic Pathway:
Caption: Synthetic utility of 1-Naphthaldehyde in drug analog synthesis.
Other Synthetic Applications
1-Naphthaldehyde is also a precursor for the synthesis of:
-
(S)-1-α-naphthyl-1-ethanol[4]
-
N-(4-aryl)-N-(α-naphthyliden)amines[4]
-
N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines[4]
-
Naphthalene-1-carboxylic acid methyl ester[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-Naphthaldehyde. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][5][13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]
Handling and Storage
-
Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation.[1]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][13] As it is air-sensitive, storage under an inert gas is recommended.[5][10]
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
In Case of Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[1]
-
If Swallowed: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Workflow for Safe Handling and Emergency Response:
Caption: Workflow for the safe handling and emergency response for 1-Naphthaldehyde.
Conclusion
1-Naphthaldehyde is a cornerstone intermediate in organic synthesis with a rich and diverse chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in both academic and industrial settings. From the rational design of advanced materials to the synthesis of potentially life-saving pharmaceuticals, the applications of 1-Naphthaldehyde continue to expand, underscoring its significance in modern chemical science. Adherence to strict safety protocols is paramount to harnessing its full potential while ensuring a safe laboratory environment.
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